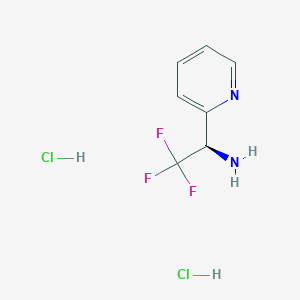
(R)-2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine dihydrochloride
Vue d'ensemble
Description
(R)-2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine dihydrochloride is a useful research compound. Its molecular formula is C7H9Cl2F3N2 and its molecular weight is 249.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(R)-2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine dihydrochloride is a fluorinated amine compound with potential biological applications. Its unique structure, featuring a trifluoromethyl group and a pyridine ring, suggests possible interactions with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C7H7F3N2·2HCl
- Molecular Weight : 176.139 g/mol
- CAS Number : 1334509-87-3
- Physical Appearance : Pale-yellow to yellow-brown solid
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound is known to act as an inhibitor for certain enzymes involved in metabolic pathways.
Target Enzymes:
- Dihydroorotate Dehydrogenase (DHODH) :
Antimalarial Activity
Recent studies have highlighted the potential of compounds similar to this compound in inhibiting P. falciparum:
- IC50 Values : Compounds targeting DHODH have demonstrated IC50 values less than 0.03 μM against both P. falciparum and P. vivax, indicating high potency .
Case Studies
- Clinical Trials : A compound structurally related to (R)-2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine was evaluated in Phase II clinical trials for its efficacy against malaria. Results showed that it could provide single-dose cures for P. falciparum infections .
- In Vivo Studies : In SCID mouse models infected with P. falciparum, the compound exhibited significant efficacy compared to traditional treatments, supporting its potential as a new therapeutic agent .
Data Summary
| Study Type | Target | IC50 Value | Efficacy |
|---|---|---|---|
| In Vitro | DHODH | < 0.03 μM | High potency against malaria |
| Clinical Trials | Malaria | Not specified | Single-dose cures observed |
| In Vivo | SCID Mice | Not specified | Significant reduction in parasitemia |
Propriétés
IUPAC Name |
(1R)-2,2,2-trifluoro-1-pyridin-2-ylethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2.2ClH/c8-7(9,10)6(11)5-3-1-2-4-12-5;;/h1-4,6H,11H2;2*1H/t6-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNNRJQVLJOGHV-QYCVXMPOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(C(F)(F)F)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)[C@H](C(F)(F)F)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















